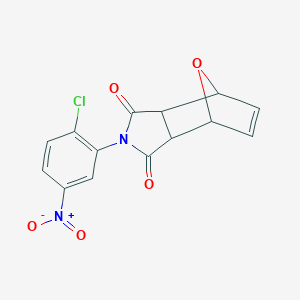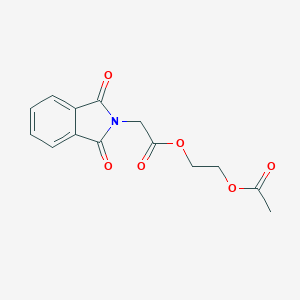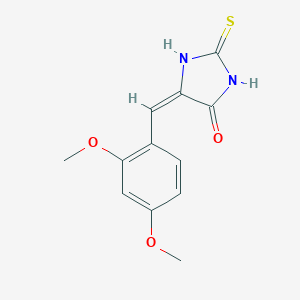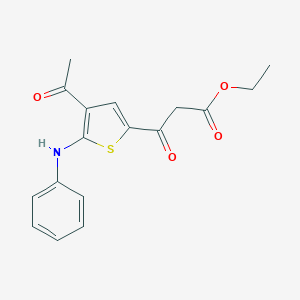
2-(2-CHLORO-5-NITROPHENYL)-3A,4,7,7A-TETRAHYDRO-1H-4,7-EPOXYISOINDOLE-1,3(2H)-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-5-nitro-phenyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dio is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a chloro-nitro-phenyl group, an oxa-aza-tricyclo decene core, and multiple reactive sites, making it a versatile molecule for synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-nitro-phenyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dio typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of the nitro group to the phenyl ring using concentrated nitric acid and sulfuric acid.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenyl ring using chlorine gas or a chlorinating agent like thionyl chloride.
Cyclization: Formation of the tricyclic core through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Oxidation/Reduction: Adjusting the oxidation state of various functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Chloro-5-nitro-phenyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dio undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substituting Agents: Chlorine gas, thionyl chloride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups to the phenyl ring.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloro-5-nitro-phenyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dio has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2-Chloro-5-nitro-phenyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dio involves its interaction with specific molecular targets and pathways. The compound’s reactive sites allow it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Chloro-5-nitro-phenyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dio
- 4-(2-Bromo-5-nitro-phenyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dio
- 4-(2-Fluoro-5-nitro-phenyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dio
Uniqueness
The uniqueness of 4-(2-Chloro-5-nitro-phenyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dio lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, the presence of the chloro group may enhance its reactivity in certain substitution reactions and influence its biological interactions.
Eigenschaften
Molekularformel |
C14H9ClN2O5 |
|---|---|
Molekulargewicht |
320.68g/mol |
IUPAC-Name |
2-(2-chloro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C14H9ClN2O5/c15-7-2-1-6(17(20)21)5-8(7)16-13(18)11-9-3-4-10(22-9)12(11)14(16)19/h1-5,9-12H |
InChI-Schlüssel |
WDHWVBYYVWBZGG-UHFFFAOYSA-N |
SMILES |
C1=CC2C3C(C1O2)C(=O)N(C3=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC2C3C(C1O2)C(=O)N(C3=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-hydroxy-5-methylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404700.png)
![N-(2,3-dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404701.png)
![N-(2-bromo-4,6-difluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404702.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404704.png)
![5-(furan-2-yl)-N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404707.png)
![(3,4-Dihydro-2H-quinolin-1-yl)-(5-furan-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methanone](/img/structure/B404710.png)


![4-{4-[(2-Thienylcarbonyl)oxy]phenoxy}phenyl 2-thiophenecarboxylate](/img/structure/B404714.png)

![N-(5H-indeno[1,2-b]pyridin-5-ylidenemethyl)-N-(4-methoxybenzylidene)amine](/img/structure/B404718.png)
![2-[(4-Chlorobenzylidene)amino]-4,5-diphenyl-3-furonitrile](/img/structure/B404721.png)
![N-{3-[4-(acetylamino)phenoxy]-5-nitrophenyl}benzamide](/img/structure/B404722.png)
